molecular formula C18H16ClN3O4 B2404348 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-19-7

2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2404348
CAS No.: 941979-19-7
M. Wt: 373.79
InChI Key: ZELFTPAMKMIUCJ-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a nitro group, and a piperidinone moiety attached to a benzamide framework. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-16-11-14(22(25)26)7-8-15(16)18(24)20-12-4-3-5-13(10-12)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFTPAMKMIUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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